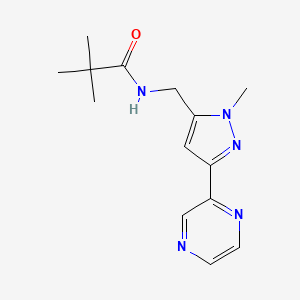
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyrazolopyrazine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide is not fully understood. However, studies have shown that N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide can inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and cell division. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide can also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been shown to have various biochemical and physiological effects. In animal models, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been shown to reduce inflammation and pain. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been shown to reduce the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide is also relatively inexpensive compared to other compounds with similar properties. However, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide. One potential direction is the synthesis of novel N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide derivatives with improved properties, such as increased solubility and potency. Another potential direction is the study of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to understand the safety and efficacy of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide in humans.
Synthesemethoden
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-aminopyrazine with 1-(bromomethyl)-3-methyl-1H-pyrazole-5-carbaldehyde in the presence of pivalic acid. The resulting product is then subjected to further reactions to obtain N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide.
Wissenschaftliche Forschungsanwendungen
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
In pharmacology, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been shown to have neuroprotective effects and can reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
In material science, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been studied for its potential as a building block for the synthesis of novel materials with unique properties. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide has been shown to have excellent thermal stability and can form stable complexes with various metal ions.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-8-10-7-11(18-19(10)4)12-9-15-5-6-16-12/h5-7,9H,8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSOJUNRNMCTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


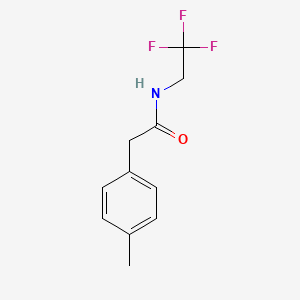

![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
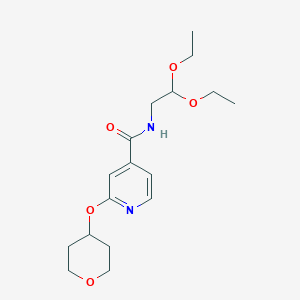
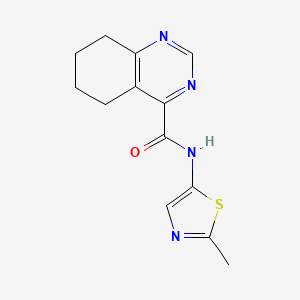
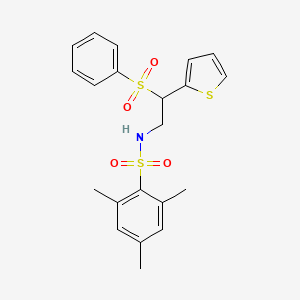
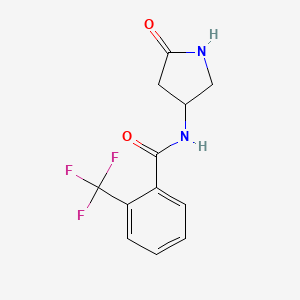
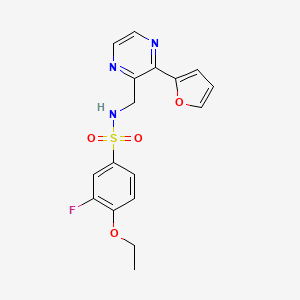
![7-(tert-butyl)-1-methyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2856569.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2856572.png)